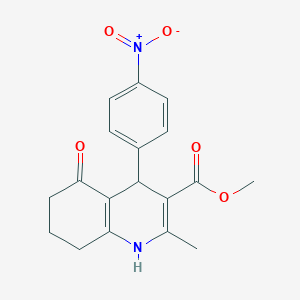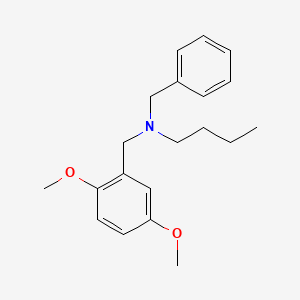![molecular formula C20H20N2OS B5146053 5-methyl-4-(4-methylphenyl)-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B5146053.png)
5-methyl-4-(4-methylphenyl)-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-4-(4-methylphenyl)-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide, also known as THIP, is a compound that has been extensively studied for its potential therapeutic applications. THIP is a GABA-A receptor agonist and has been shown to have anxiolytic, sedative, and anticonvulsant effects. In
Scientific Research Applications
5-methyl-4-(4-methylphenyl)-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, sedative, and anticonvulsant effects, making it a promising candidate for the treatment of anxiety disorders, insomnia, and epilepsy. 5-methyl-4-(4-methylphenyl)-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
5-methyl-4-(4-methylphenyl)-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide is a GABA-A receptor agonist, meaning it binds to and activates the GABA-A receptor. This results in an increase in the inhibitory neurotransmitter GABA, which leads to the anxiolytic, sedative, and anticonvulsant effects observed with 5-methyl-4-(4-methylphenyl)-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide.
Biochemical and Physiological Effects:
5-methyl-4-(4-methylphenyl)-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide has been shown to increase the levels of GABA in the brain, leading to the anxiolytic, sedative, and anticonvulsant effects observed with 5-methyl-4-(4-methylphenyl)-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide. 5-methyl-4-(4-methylphenyl)-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide has also been shown to have neuroprotective effects, potentially through the activation of the GABA-A receptor.
Advantages and Limitations for Lab Experiments
One advantage of 5-methyl-4-(4-methylphenyl)-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide is its specificity for the GABA-A receptor, making it a useful tool for studying the role of the GABA-A receptor in various physiological and pathological conditions. However, 5-methyl-4-(4-methylphenyl)-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide can have off-target effects, and its potency can vary depending on the experimental conditions.
Future Directions
For 5-methyl-4-(4-methylphenyl)-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide research include further exploration of its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Additionally, the development of more selective GABA-A receptor agonists could lead to the development of more effective and safer treatments for anxiety disorders, insomnia, and epilepsy. Finally, the use of 5-methyl-4-(4-methylphenyl)-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide as a tool for studying the role of the GABA-A receptor in various physiological and pathological conditions could lead to a better understanding of the underlying mechanisms of these conditions.
Synthesis Methods
The synthesis of 5-methyl-4-(4-methylphenyl)-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide involves the reaction of 3-thiophenecarboxylic acid with thionyl chloride, followed by the reaction with 4-methylphenylmagnesium bromide. The resulting compound is then reacted with 1-(4-pyridinyl)ethylamine and methyl iodide to yield 5-methyl-4-(4-methylphenyl)-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide.
properties
IUPAC Name |
5-methyl-4-(4-methylphenyl)-N-(1-pyridin-4-ylethyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-13-4-6-17(7-5-13)19-15(3)24-12-18(19)20(23)22-14(2)16-8-10-21-11-9-16/h4-12,14H,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFVRYJEYXWLDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC=C2C(=O)NC(C)C3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-4-(4-methylphenyl)-N-[1-(pyridin-4-yl)ethyl]thiophene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-cyclopropylethanediamide](/img/structure/B5145970.png)
![N-benzyl-4-{5-[(3-phenylpropanoyl)amino]-1H-pyrazol-1-yl}-1-piperidinecarboxamide](/img/structure/B5145980.png)


![5-bromo-2-chloro-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5146005.png)

![5-({3-[(4-cyclopentyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline](/img/structure/B5146022.png)
![2-{[4-(2-chloro-4,6-dimethylphenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B5146031.png)



![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5146062.png)
![N-(2-chlorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5146068.png)
![1,3-dichloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5146070.png)